1,6-Anhydrolactose
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20O10 |
|---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
LTYZUJSCZCPGHH-DCSYEGIMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
1,6-anhydrolactose |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 1,6 Anhydrolactose
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic techniques provide a powerful lens through which the intricate structural details of 1,6-anhydrolactose (B1229943) can be observed. These methods go beyond simple identification to reveal stereochemical arrangements, vibrational modes, and precise solid-state geometries.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational behavior of molecules in solution. numberanalytics.comnih.gov For this compound, NMR studies, including Nuclear Overhauser Effect (NOE) measurements, have been instrumental in defining its conformational preferences. nih.govacs.org
Research has shown that the conformation of this compound is sensitive to the solvent environment. nih.gov In a deuterium (B1214612) oxide (D₂O) solution, the 1,6-anhydroglucopyranoid ring predominantly adopts a ¹C₄ conformation. nih.gov However, in dimethyl sulfoxide (B87167) (DMSO-d₆), an equilibrium exists between the ¹C₄ and the B_O,₃ (boat) conformations, with a near 1:1 ratio. nih.govresearchgate.net This indicates a significant influence of the solvent on the conformational landscape of the molecule. The flexibility of the glycosidic linkage is also a key feature, with studies indicating restricted flexibility defined by torsion angles φ of approximately -80° ± 20° and ψ of -120° ± 40°. nih.govresearchgate.net
Table 1: Solvent-Dependent Conformational Equilibrium of the 1,6-Anhydroglucopyranoid Ring in this compound nih.gov
| Solvent | Predominant Conformation(s) | Ratio |
|---|---|---|
| D₂O | ¹C₄ | - |
| (CD₃)₂SO | ¹C₄ and B_O,₃ | ~1:1 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comtriprinceton.org While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the scattering of light resulting from changes in polarizability. edinst.commt.com
For carbohydrate molecules like this compound, these techniques provide a detailed fingerprint of the functional groups and their bonding environments. While specific, detailed IR and Raman spectral analyses for this compound are not extensively documented in the provided search results, the principles of these techniques are well-established for carbohydrate analysis. For instance, in the related compound 1,6-anhydro-β-D-glucopyranose, calculations have shown that changes in conformation, such as from a chair to a boat form, significantly impact the calculated Raman optical activity spectra. nih.gov This highlights the sensitivity of vibrational spectroscopy to the subtle structural changes in anhydro sugars.
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to complement experimental data, offering insights into the energetics and dynamics of molecular conformations. mdpi.comspirochem.com
Molecular Mechanics Calculations for Conformational Energy Landscapes
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. researchgate.net By calculating the steric and electrostatic interactions between atoms, it can predict the relative energies of different conformations and map the conformational energy landscape.
For this compound, molecular mechanics calculations have been used in conjunction with NMR data to investigate its conformational behavior. nih.govresearchgate.net These calculations help to rationalize the experimentally observed conformational preferences, such as the equilibrium between the ¹C₄ and B_O,₃ conformations in DMSO. nih.gov The calculations can also explore the potential energy surface associated with the rotation around the glycosidic bonds, defining the energetically favorable ranges for the φ and ψ torsion angles. researchgate.net
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties. aimspress.comnih.gov DFT offers a higher level of theory compared to molecular mechanics and can provide more accurate optimized geometries and electronic properties. mdpi.comorientjchem.org
While specific DFT studies on this compound are not detailed in the provided search results, DFT has been successfully applied to related anhydro sugars like 1,6-anhydro-β-D-glucopyranose (levoglucosan). researchgate.net In such studies, DFT calculations have been used to optimize the geometries of various conformers and analyze the influence of intramolecular hydrogen bonds. researchgate.net For this compound, DFT could be employed to:
Calculate the optimized geometries of the ¹C₄ and B_O,₃ conformers to compare with experimental data.
Determine the relative energies of these conformers to understand their populations.
Analyze the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.
Molecular Dynamics Simulations for Solution-State Conformations and Flexibility
Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. iitm.ac.in By solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular fluctuations and conformational changes, offering insights that complement experimental data from techniques like NMR spectroscopy. iitm.ac.innih.gov
For this compound, molecular mechanics calculations, a component of molecular modeling, have been employed to investigate its conformational landscape. nih.gov These studies focus on the glycosidic linkage, which connects the two monosaccharide units. The orientation around this linkage is defined by two key torsion angles, phi (Φ) and psi (Ψ). Computational analyses have revealed that this compound exhibits restricted flexibility around this linkage. nih.govresearchgate.net The conformational space is largely confined to specific values for these angles, indicating a relatively rigid structure compared to more flexible disaccharides. nih.gov
The research findings from these computational methods provide a detailed picture of the molecule's preferred shapes and the energetic barriers between them.
| Torsion Angle | Calculated Range (Degrees) |
|---|---|
| Φ (phi) | -80 ± 20 |
| Ψ (psi) | -120 ± 40 |
Analysis of Ring Conformation and Anomeric Effects
Pyranoid rings are not planar; they adopt puckered conformations to relieve bond angle and eclipsing strain. These three-dimensional shapes are most commonly chairs, boats, or skew-boats. u-tokyo.ac.jp The conformation of the 1,6-anhydroglucopyranoid ring in this compound is significantly constrained by the anhydro bridge. This forces the ring out of the typical, low-energy ⁴C₁ chair conformation seen in glucose.
Instead, NMR spectroscopy and molecular mechanics calculations have shown that this ring adopts alternative conformations. nih.gov In specific solvent environments, the primary conformation observed is the ¹C₄ chair. nih.govresearchgate.net Under different conditions, it can also exist in a B_O,₃ boat conformation. nih.govresearchgate.net
| Ring | Observed Conformation | Description |
|---|---|---|
| 1,6-anhydroglucopyranoid | ¹C₄ (Chair) | An inverted chair conformation relative to the standard glucose chair. |
| 1,6-anhydroglucopyranoid | B_O,₃ (Boat) | A boat-shaped pucker where the oxygen atom (O) and carbon-3 (C3) are "prow" and "stern". |
The conformational preferences of carbohydrates can be highly dependent on the solvent environment. rsc.org Polarity and the ability of the solvent to form hydrogen bonds can shift the equilibrium between different conformers. Studies on this compound have demonstrated a distinct solvent-dependent conformational behavior. nih.gov
In a polar protic solvent like deuterium oxide (D₂O), the 1,6-anhydroglucopyranoid ring of the molecule exclusively adopts the ¹C₄ chair conformation. nih.govresearchgate.net However, when dissolved in a polar aprotic solvent such as deuterated dimethyl sulfoxide ((CD₃)₂SO), the situation changes dramatically. In this environment, a conformational equilibrium is established, with the molecule existing as an approximately 1:1 mixture of the ¹C₄ chair and the B_O,₃ boat forms. nih.govresearchgate.netresearchgate.net This shift highlights the significant role of solute-solvent interactions in dictating the conformational landscape of the molecule.
| Solvent | Observed Conformations | Approximate Ratio |
|---|---|---|
| Deuterium Oxide (D₂O) | ¹C₄ | ~100% ¹C₄ |
| Dimethyl Sulfoxide-d₆ ((CD₃)₂SO) | ¹C₄ and B_O,₃ | ~1:1 |
Chemical Transformations and Reactivity of 1,6 Anhydrolactose
Nucleophilic Ring-Opening Reactions
The 1,6-anhydro bridge in 1,6-anhydrolactose (B1229943) creates a conformationally locked pyranose ring, which influences the stereochemical outcome of nucleophilic attacks. researchgate.net The ring-opening reactions typically proceed with the release of the primary hydroxyl group at the C-6 position, which can simplify synthetic strategies by reducing the need for protecting group manipulations. researchgate.net
Formation of Glycosyl Thiols
The synthesis of glycosyl thiols from 1,6-anhydrosugars represents a significant advancement in glycochemistry, providing direct access to α-glycosyl thiols, which are key intermediates for the construction of thiooligosaccharides and S-glycoconjugates. ucd.iersc.org A direct and stereospecific method involves the ring-opening of 1,6-anhydrosugars with bis(trimethylsilyl)sulfide, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org This reaction proceeds smoothly to afford α-glycosyl thiols in high yields. rsc.orgresearchgate.net This approach is notable for its stereospecificity, a feature not commonly achieved in other methods for preparing α-glycosyl thiols. ucd.ie
The reaction of 1,6-anhydro derivatives of various sugars, including those with different protecting group patterns, with trimethylsilylated thiols in the presence of a Lewis acid like zinc iodide or TMSOTf, yields the corresponding thioglycosides with a high degree of anomeric selectivity. rsc.org For instance, the reaction of O-benzyl protected 1,6-anhydro-β-D-glucopyranose with bis(trimethylsilyl)sulfide (BTMSS) leads to the exclusive formation of α-glucopyranosylthiols. d-nb.info
| Reactant (1,6-Anhydrosugar) | Reagent | Catalyst | Product (α-Glycosyl Thiol) | Yield | Reference |
| 1,6-Anhydro-β-D-glucopyranose | Bis(trimethylsilyl)sulfide | TMSOTf | α-D-Glucopyranosyl thiol | High | rsc.org |
| O-Benzyl protected 1,6-anhydro-β-D-glucopyranose | Bis(trimethylsilyl)sulfide | TMSOTf | O-Benzyl protected α-D-glucopyranosyl thiol | High | d-nb.info |
| 1,6-Anhydro-β-D-maltose | Trimethylsilylated benzenethiol | Zinc Iodide | Phenyl α-thio-maltoside | High | rsc.org |
Synthesis of Glycosyl Cyanides
Glycosyl cyanides are valuable precursors for the synthesis of C-glycosides. A convenient method for their preparation involves the ring-opening of 1,6-anhydrosugars with trimethylsilyl cyanide (TMSCN) mediated by a Lewis acid such as TMSOTf. researchgate.netresearchgate.net This reaction demonstrates moderate to high stereocontrol and is compatible with various functional groups, including free alcohols. researchgate.net The choice of solvent is crucial for the efficiency and stereoselectivity of this ring-opening process. researchgate.net The reaction of 1,2,4-tri-O-acetyl-3,6-anhydro-α-D-galactopyranose with cyanotrimethylsilane leads to the formation of a cyanoethylidene derivative. nih.gov
| Reactant (1,6-Anhydrosugar) | Reagent | Catalyst | Product (Glycosyl Cyanide) | Stereoselectivity | Reference |
| 1,6-Anhydro-D-glucose | TMSCN | TMSOTf | Glucosyl cyanide | Modest | researchgate.net |
| 1,6-Anhydro-D-galactose | TMSCN | TMSOTf | Galactosyl cyanide | High | researchgate.net |
| 1,6-Anhydro-D-mannose | TMSCN | TMSOTf | Mannosyl cyanide | High | researchgate.net |
Allyl-Based Ring-Opening Reactions
Allyl groups can also be employed as nucleophiles in the ring-opening of 1,6-anhydrosugars. The reaction of 1,6-anhydrosugars with allyltrimethylsilane (B147118) in the presence of a Lewis acid catalyst leads to the formation of allyl C-glycosides. researchgate.net This transformation provides a route to carbon-linked glycosides with an allyl functionality, which can be further manipulated. For instance, computational studies on the cationic ring-opening copolymerization of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) derivatives have shown that the reaction proceeds in a regio- and stereo-specific manner to form 1,6-α-glycosidic linkages. researchgate.net
Electrophilic Transformations and Rearrangements
The strained nature of the 1,6-anhydro bridge makes it susceptible to electrophilic attack, leading to rearrangements. For example, the reaction of 1,6:3,4-dianhydro-β-D-hexopyranoses with diethylaminosulfur trifluoride (DAST) results in skeletal rearrangements. nih.gov These rearrangements can involve the migration of the tetrahydropyran (B127337) oxygen or the 1,6-anhydro bridge oxygen, leading to the formation of different bridged tricyclic ketals and annulated sugars. researchgate.netnih.gov
Derivatization for Selective Functionalization
The hydroxyl groups of this compound can be selectively functionalized through various derivatization reactions, allowing for the synthesis of a wide range of modified carbohydrates.
Acylation, Alkylation, and Arylation Reactions (e.g., C-Arylation)
Acylation: Selective acylation of the hydroxyl groups of 1,6-anhydrosugars can be achieved using enzymatic catalysts. For example, lipase-catalyzed transesterification of levoglucosan with various acyl donors has been shown to produce monoesters with high selectivity. mdpi.com
Alkylation: The hydroxyl groups can be converted to ethers through alkylation reactions. googleapis.comdeepdyve.com For example, the allylation of 1,6-anhydro-2-O-benzyl-β-D-galactopyranose yields a mixture of di- and mono-allyl derivatives. rsc.org
C-Arylation: A significant development in the functionalization of 1,6-anhydrosugars is the stereoselective C-arylation. The reaction of silyl-protected 1,6-anhydro-β-D-glucose with arylalanes provides a method for the synthesis of β-C-arylglucosides. nih.govresearchgate.net This reaction's utility has been demonstrated in the synthesis of SGLT2 inhibitors like canagliflozin. nih.gov The modification of triarylalanes with Brønsted acids or aluminum trichloride (B1173362) can generate more reactive arylating agents. nih.gov
| Reaction Type | Reactant | Reagent/Catalyst | Product | Key Feature | Reference |
| Acylation | Levoglucosan | Lipase/Ethyl esters | Monoacylated levoglucosan | High regioselectivity | mdpi.com |
| Alkylation | 1,6-Anhydro-2-O-benzyl-β-D-galactopyranose | Allyl bromide | Allylated derivatives | Functional group introduction | rsc.org |
| C-Arylation | Silyl (B83357) protected 1,6-anhydro-β-D-glucose | Arylalanes | β-C-Arylglucosides | Stereoselective C-C bond formation | nih.govresearchgate.net |
Introduction of Azido (B1232118) and Epoxide Moieties
The rigid bicyclic structure of this compound serves as a valuable scaffold for the stereocontrolled introduction of functional groups. The synthesis of azido and epoxide derivatives is a key strategy for creating versatile intermediates for more complex oligosaccharides, particularly those containing N-acetyllactosamine units.
A common pathway to these derivatives begins with the selective protection of the hydroxyl groups, followed by the introduction of a good leaving group, such as a tosylate, at a specific position. For instance, starting from derivatives like 1,6-anhydro-4',6'-O-benzylidene-β-lactose, tosylation can be directed to the C-2 position. Treatment of this 2-O-tosylated intermediate with a base, such as sodium methoxide, facilitates an intramolecular nucleophilic attack, leading to the formation of a 2,3-epoxide ring. This epoxide is a highly reactive intermediate.
The subsequent step involves the ring-opening of the epoxide with an azide (B81097) source, typically sodium azide (NaN₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction, known as azidolysis, proceeds with high regioselectivity, leading to the formation of an azido-alcohol. A synthetic route starting from a tosylated derivative of this compound has been described for the synthesis of N-acetyllactosamine. jst.go.jp This process involves the key steps of epoxide formation and subsequent azidolysis. jst.go.jp The azido group can then be reduced to an amine and acetylated to yield the desired N-acetyl group, demonstrating the utility of these intermediates. jst.go.jp
Glycosylation Reactions Utilizing this compound
The utility of this compound in carbohydrate chemistry is highlighted by its dual role in glycosylation reactions, where it can function as either a glycosyl donor or a glycosyl acceptor. jst.go.jpresearchgate.netnih.gov This flexibility makes it a valuable building block for the assembly of complex oligosaccharides.
As a Glycosyl Donor
Using this compound as a glycosyl donor requires the cleavage of the internal 1,6-anhydro bond to unmask the anomeric center for reaction. This transformation is typically achieved through acetolysis, which involves treating the fully protected this compound derivative with a mixture of acetic anhydride (B1165640) and a catalytic acid. This process opens the anhydro ring to generate the corresponding peracetylated disaccharide. nih.gov
This peracetate is more than just a deprotected sugar; it is a stable intermediate that can be converted into a more reactive glycosyl donor. For example, it can be transformed into a glycosyl oxazoline (B21484) derivative. nih.gov This oxazoline is then capable of glycosylating an acceptor, such as 3-trifluoroacetamidopropan-1-ol, to form the desired glycosidic linkage, effectively transferring the lactose (B1674315) unit to a new molecule. nih.gov This multi-step activation sequence allows the structurally constrained this compound to be employed as a source for lactosyl units in convergent oligosaccharide synthesis.
As a Glycosyl Acceptor
The role of this compound and its derivatives as glycosyl acceptors is more direct and widely utilized. The free hydroxyl groups on the sugar rings are nucleophilic and can attack an activated glycosyl donor to form a new glycosidic bond. The rigid, bicyclic structure of the 1,6-anhydro-glucopyranose unit locks the glucose residue in a ¹C₄ conformation, which influences the accessibility and reactivity of its hydroxyl groups (at C-2, C-3, and C-4) and those on the galactose unit.
This inherent structural feature allows for regioselective glycosylation reactions, often with predictable outcomes. For instance, in syntheses of complex structures like the Leʸ tetrasaccharide, 1,6-anhydro-N-acetyl-β-D-glucosamine, a related compound, has been successfully used as a glycosyl acceptor. researchgate.netnih.gov In one example, a 2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide donor was coupled with a 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose acceptor to yield the N-acetyllactosamine derivative. nih.gov The efficiency of this coupling highlights the utility of the anhydro sugar as a nucleophilic component in glycosylation.
Table 2: Example of 1,6-Anhydro Sugar Derivative as a Glycosyl Acceptor
| Glycosyl Acceptor | Glycosyl Donor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,6-Anhydro-2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranose | 2-O-Acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide | N-Acetyllactosamine Derivative | 71 | nih.gov |
Degradation Pathways and Mechanistic Studies
The stability of this compound is a critical factor in both its synthesis and its application. It exhibits distinct degradation behaviors under alkaline, thermal, and acidic conditions.
Alkaline Degradation Mechanisms
Under alkaline conditions, reducing sugars typically undergo degradation via a "peeling" reaction, which involves a β-elimination mechanism starting from the reducing end. However, the 1,6-anhydro linkage in this compound fundamentally alters this pathway. By locking the anomeric carbon of the glucose unit in a glycosidic bond, the molecule is rendered non-reducing, thereby inhibiting the standard peeling reaction from initiating on the glucose residue.
Thermal and Acidic Degradation Products
Thermal degradation of carbohydrates like this compound proceeds through complex reaction networks. Studies on the related disaccharide sucrose (B13894) show that a primary thermal reaction is the cleavage of the glycosidic bond. chem.sk For this compound, heating would likely lead to the cleavage of the β(1→4) linkage between the galactose and anhydro-glucose units. Furthermore, dehydration reactions can occur, potentially forming other anhydro-derivatives or isomers. chem.sk At higher temperatures, these initial products would further decompose into smaller fragments, including furans like furfural (B47365) and 5-hydroxymethylfurfural, which are common thermal degradation products of hexoses.
Under acidic conditions, the 1,6-anhydro linkage, which is a cyclic acetal, is susceptible to hydrolysis. Acid-catalyzed hydrolysis of this compound would cleave this internal bond to yield lactose. chemsynlab.com Subsequently, the β(1→4) glycosidic bond of lactose is also hydrolyzed under acidic conditions, breaking the disaccharide into its constituent monosaccharides: D-glucose and D-galactose. rsc.org The kinetics of lactose hydrolysis to these monomers have been shown to proceed with near-quantitative yield in aqueous acid. rsc.org
A competing reaction under certain acidic conditions is acid-catalyzed polymerization. Research on 1,6-anhydro-β-D-glucopyranose has shown that it can polymerize in the presence of an acid catalyst. capes.gov.br This suggests that this compound could also undergo polymerization, where the 1,6-anhydro ring of one molecule is opened by a hydroxyl group from another, leading to the formation of polysaccharides. capes.gov.br
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Acetyllactosamine |
| 1,6-Anhydro-4',6'-O-benzylidene-β-lactose |
| Tosylate |
| Sodium methoxide |
| 2,3-Epoxide |
| Sodium azide |
| N,N-Dimethylformamide (DMF) |
| 1,6:2,3-Dianhydro-4-O-(4,6-O-benzylidene-β-D-galactopyranosyl)-β-D-mannopyranose |
| 1,6-Anhydro-3-azido-3-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranose |
| Acetic anhydride |
| Glycosyl oxazoline |
| 3-Trifluoroacetamidopropan-1-ol |
| 1,6-Anhydro-N-acetyl-β-D-glucosamine |
| Leʸ tetrasaccharide |
| 2-O-Acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide |
| 1,6-Anhydro-2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranose |
| 1,6-Anhydro-2-acetamido-2-deoxy-β-D-glucopyranose |
| Phenyl-β-lactoside |
| Aryl glycosyl sulfones |
| Sucrose |
| Furfural |
| 5-Hydroxymethylfurfural |
| D-Glucose |
| D-Galactose |
Role As a Building Block in Complex Carbohydrate and Macromolecular Synthesis
Construction of Oligosaccharides and Polysaccharides
The rigid conformation of the 1,6-anhydro-β-D-glucopyranose ring in 1,6-anhydrolactose (B1229943), which adopts a ¹C₄ chair conformation, influences the reactivity of its hydroxyl groups and is a key feature exploited in oligosaccharide synthesis. nih.gov This constrained structure facilitates controlled glycosylation reactions, enabling the synthesis of complex oligosaccharide structures with high stereoselectivity.
Synthesis of N-Acetyllactosamine-Containing Structures
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of biologically important glycans, including those on cell surfaces involved in cell-cell recognition and pathogen binding. sci-hub.se this compound serves as a crucial starting material for the synthesis of various LacNAc-containing oligosaccharides. deepdyve.com
Researchers have successfully prepared versatile intermediates from this compound for the synthesis of oligosaccharides bearing LacNAc units. deepdyve.com For instance, a key synthetic strategy involves the glycosylation of a suitably protected 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose acceptor with a galactose donor. nih.gov This approach has been utilized to synthesize a spacered Leʸ tetrasaccharide, a tumor-associated carbohydrate antigen. nih.gov The synthesis began with the coupling of a galactose-derived glycosyl donor with a 1,6-anhydro-N-acetylglucosamine acceptor, yielding the N-acetyllactosamine derivative. nih.gov Subsequent selective deprotection and fucosylation led to the target tetrasaccharide. nih.gov
The synthesis of N-acetyl-β-D-glucosamine-(1→4)-1,6-anhydro-N-acetyl-β-D-muramylpentapeptide, a product of lytic transglycosylase action on bacterial cell walls, further highlights the utility of 1,6-anhydro structures. nih.gov This complex synthesis underscores the importance of the 1,6-anhydropyranose moiety in constructing biologically relevant molecules. nih.gov
Preparation of Branched and Cyclic Oligosaccharides
The unique stereochemistry of this compound also lends itself to the synthesis of branched and cyclic oligosaccharides. The controlled reactivity of the different hydroxyl groups allows for the sequential addition of sugar units to create complex, branched structures.
The synthesis of cyclic β-1,6-oligoglucosamines has been explored using electrochemical polyglycosylation. beilstein-journals.orgnih.gov In these studies, the formation of a 1,6-anhydrosugar was observed as a significant side product, arising from an intramolecular glycosylation reaction. beilstein-journals.orgnih.gov This observation highlights the inherent tendency of certain sugar monomers to form the stable 1,6-anhydro ring structure. While this can be a competing reaction, understanding and controlling this tendency is crucial for the successful synthesis of larger cyclic oligosaccharides. beilstein-journals.orgnih.gov By carefully selecting protecting groups and optimizing reaction conditions, researchers have been able to obtain cyclic disaccharides and trisaccharides. beilstein-journals.orgnih.gov
Strategies for 1→6 Linkage Formation
The formation of 1→6 glycosidic linkages is a key step in the synthesis of many biologically important polysaccharides. reddit.com While direct glycosylation at the 6-hydroxyl group of a sugar is a common strategy, the use of 1,6-anhydro sugars provides an alternative and often more controlled approach. The ring-opening polymerization of 1,6-anhydro disaccharide monomers, such as a benzylated 1,6-anhydro-β-D-lactose derivative, can produce stereoregular (1→6)-α-D-lactopyranans. researchgate.net This method allows for the creation of polysaccharides with defined repeating units and controlled molecular weights. researchgate.net
Preparation of Glycoconjugates for Research Applications
Glycoconjugates, which are molecules containing covalently linked carbohydrate and non-carbohydrate moieties (like proteins or lipids), are essential for a wide range of biological processes. nih.gov The synthesis of well-defined glycoconjugates is crucial for studying their functions and for developing new therapeutic and diagnostic agents, such as vaccines. nih.gov this compound derivatives serve as valuable precursors for creating the oligosaccharide components of these complex molecules. nissan-zaidan.or.jp
Synthetic glycoconjugates containing tumor-associated carbohydrate antigens, for example, have been prepared using intermediates derived from this compound. nissan-zaidan.or.jp These synthetic models are instrumental in cancer research, helping to elucidate the role of carbohydrate antigens in tumor progression and metastasis. Furthermore, the ability to chemically synthesize oligosaccharides allows for their site-specific conjugation to carrier proteins, a critical aspect in the development of modern glycoconjugate vaccines. frontiersin.org This controlled approach can lead to more homogeneous and immunogenic vaccine candidates. frontiersin.org
Engineering of Glycopolymers and Carbohydrate-Based Scaffolds
Glycopolymers are synthetic polymers with pendant carbohydrate moieties. researchgate.net These materials have garnered significant interest for their potential applications in biomedicine, including drug delivery, tissue engineering, and as mimics of natural glycans to study carbohydrate-protein interactions. ump.edu.my this compound can be used to synthesize the carbohydrate monomers that are subsequently polymerized to form glycopolymers.
The ring-opening polymerization of 1,6-anhydro sugar derivatives is a powerful method for creating well-defined glycopolymers. researchgate.net This technique allows for control over the polymer's molecular weight and architecture. mdpi.com For example, the copolymerization of a benzylated 1,6-anhydro-β-D-lactose monomer with a benzylated 1,6-anhydro-β-D-glucopyranose monomer resulted in copolysaccharides with varying ratios of lactose (B1674315) and glucose units. researchgate.net After deprotection and sulfation, these polymers exhibited interesting biological activities, demonstrating the potential to create novel bioactive materials. researchgate.net
Carbohydrate-based scaffolds are another important class of biomaterials used in tissue engineering and regenerative medicine. molecularmatrix.com These scaffolds can provide a three-dimensional environment that supports cell growth and differentiation. nih.gov Polysaccharides derived from the polymerization of this compound could potentially be used to fabricate such scaffolds, offering the advantage of a well-defined and reproducible material. The inherent biocompatibility and biodegradability of carbohydrates make them attractive candidates for these applications. nih.gov
Enzymatic Synthesis and Biocatalytic Transformations Involving 1,6 Anhydrolactose
Biocatalytic Production of 1,6-Anhydrolactose (B1229943) and its Analogs
The biocatalytic production of this compound and its analogs primarily involves two major classes of enzymes: glycoside hydrolases operating in their reverse or transglycosylation mode, and lytic transglycosylases.
Enzymatic conversion using β-galactosidase has been identified as a more selective and efficient method for synthesizing this compound (also known as lactosan) compared to chemical methods like acid-catalyzed hydrolysis of lactose (B1674315). osti.gov This biocatalytic approach avoids the formation of by-products such as lactulose, galactose, and glucose. osti.gov The process, however, is sensitive to reaction conditions like pH, temperature, and substrate concentration. osti.gov While the direct enzymatic synthesis of 1,6-anhydro-α-D-glucopyranose (levoglucosan) has not been extensively reported, the action of levoglucosan (B13493) kinase provides a conceptual basis for future biocatalytic routes, potentially through engineered reverse reactions.
A significant natural source of anhydro sugars comes from the action of lytic transglycosylases (LTs). These enzymes are crucial for the metabolism and recycling of peptidoglycan in bacteria. nih.gov LTs cleave the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) in the bacterial cell wall, with the concomitant formation of a 1,6-anhydro-MurNAc residue. nih.gov This reaction proceeds through an intramolecular transglycosylation where the C6-hydroxyl group of the MurNAc residue attacks the anomeric center, forming the 1,6-anhydro ring. nih.gov
The table below summarizes key enzymatic methods for the production of this compound and its analogs.
| Product | Enzyme Class | Specific Enzyme Example | Substrate(s) | Organism/Source | Key Findings |
| This compound | Glycoside Hydrolase (Transglycosylation) | β-Galactosidase | Lactose | Not specified | Offers a selective and efficient synthesis route, avoiding common by-products of chemical methods. osti.gov |
| 1,6-Anhydro-N-acetylmuramic acid (anhMurNAc) derivatives | Lytic Transglycosylase | Lytic Transglycosylase (LT) | Peptidoglycan | Bacteria (e.g., Neisseria meningitidis) | Catalyzes cleavage of the glycan strand with concomitant formation of a 1,6-anhydro-MurNAc product. nih.gov |
| 1,6-Anhydro-chitin oligosaccharides | Lytic Transglycosylase | LtgA | Chitopentaose | Neisseria meningitidis | A non-canonical LT that can utilize chitin-based substrates to produce 1,6-anhydro-GlcNAc derivatives. nih.gov |
This compound as a Substrate for Enzymatic Reactions
The rigid, bicyclic structure of this compound makes it a unique substrate for enzymes. Studies have focused on both the cleavage of the internal 1,6-anhydro bond and the modification of the sugar itself.
Research on the direct enzymatic cleavage of the 1,6-anhydro bond in this compound is limited. One study assessing the substrate specificity of small-intestinal lactase-phlorizin hydrolase found that when this compound was assayed with the enzyme, no hydrolysis was observed. scribd.comresearchgate.net This suggests that the structural constraints imposed by the 1,6-anhydro bridge may prevent proper binding or catalytic action by this particular glycosidase. scribd.com
In contrast, significant research has been conducted on enzymes that cleave the 1,6-anhydro bond in analogous compounds, such as levoglucosan (1,6-anhydro-β-D-glucopyranose) and 1,6-anhydro-N-acetylmuramic acid (anhMurNAc). osti.govnih.govnih.gov Two key enzymes in this class are levoglucosan kinase (LGK) and anhydro-N-acetylmuramic acid kinase (AnmK). osti.govnih.govnih.gov These kinases are unique in that they catalyze both the cleavage of the 1,6-anhydro ring and the subsequent ATP-dependent phosphorylation of the O6 hydroxyl group of the sugar substrate. nih.govnih.gov This dual activity is essential for routing these anhydro sugars into central metabolic pathways like glycolysis. nih.govasm.org
The table below details enzymes involved in the cleavage of the 1,6-anhydro bond.
| Enzyme | Substrate(s) | Product(s) | Organism/Source | Key Findings |
| Lactase-phlorizin hydrolase | This compound | No hydrolysis observed | Rat small intestine | The enzyme does not cleave the 1,6-anhydro bond of this substrate under the tested conditions. scribd.comresearchgate.net |
| Levoglucosan Kinase (LGK) | Levoglucosan, ATP | Glucose-6-phosphate, ADP | Yeasts (Sporobolomyces salmonicolor), Bacteria | Catalyzes the simultaneous cleavage of the 1,6-anhydro ring and phosphorylation of the O6 position. osti.govnih.gov |
| Anhydro-N-acetylmuramic Acid Kinase (AnmK) | 1,6-Anhydro-N-acetylmuramic acid (anhMurNAc), ATP | N-Acetylmuramic acid-6-phosphate (MurNAc-6-P), ADP | Pseudomonas aeruginosa, Escherichia coli | Possesses dual hydrolase and kinase activity, converting a key peptidoglycan recycling intermediate. nih.govasm.org |
The mechanisms of enzymes that process 1,6-anhydro sugars, particularly AnmK and LGK, are of significant interest due to their unusual dual catalytic function. nih.gov These enzymes belong to the hexokinase-hsp70-actin superfamily but are mechanistically distinct. nih.gov
Levoglucosan kinase (LGK) is believed to operate via a conserved mechanism. nih.gov Structural studies of LGK show that the anhydro sugar binds in an orientation optimal for coupling phosphorylation with ring cleavage. osti.govnih.gov Like AnmK, the mechanism likely involves a water molecule, positioned by a catalytic base, attacking the anomeric carbon to initiate the cleavage of the 1,6-anhydro ring. nih.gov
Studies on Enzyme-Catalyzed 1,6-Anhydro Bond Cleavage
Development of Synthetic Glycosidases and Mimics
The challenge of selectively cleaving glycosidic bonds has spurred the development of artificial enzymes and enzyme mimics. While specific applications targeting this compound are not yet prominent, the general strategies developed hold promise for future applications with anhydro sugars.
One major approach is the creation of synthetic glycosidases through molecular imprinting. nsf.gov This technique involves creating water-soluble polymeric nanoparticles with tailored binding sites. nsf.gov For example, a sugar-binding boroxole can be incorporated into an imprinted site, and post-modification can install an acidic group strategically positioned to catalyze the hydrolysis of a specific glycosidic bond. nsf.gov These artificial enzymes have been shown to hydrolyze oligosaccharides and polysaccharides in a highly controlled manner and can be designed to possess selectivities not found in natural enzymes. nsf.gov
Another strategy involves the design of metallopeptides as artificial glycosidases. nih.gov These constructs use metal ions, such as copper or nickel, coordinated within a peptide scaffold to act as catalytic centers. nih.gov The metal ion can activate a water molecule, facilitating the hydrolysis of the glycosidic bond. nih.gov This approach has been successfully used to create artificial fucosidases that can selectively cleave fucose from complex glycans. nih.gov
Finally, enzyme mimics inspired by the catalytic mechanisms of natural glycosidases have been developed. For instance, photoresponsive mimics using azobenzene (B91143) dicarboxylic acid have been created. In its Z-isomeric form, the molecule can present a carboxylic acid and a carboxylate group in proximity, mimicking the general acid-base catalysis of natural glycosidases and achieving significant rate enhancements in glycosidic bond cleavage.
Applications in Material Science and Advanced Materials Research
Synthesis of Novel Macromolecules and Polymers
The rigid 1,6-anhydro bridge of 1,6-anhydrolactose (B1229943) makes it an ideal monomer for ring-opening polymerization (ROP), a process that allows for the synthesis of well-defined polysaccharides. This method provides precise control over the polymer's molecular weight, dispersity, and stereochemistry, which is often difficult to achieve with polysaccharides extracted from natural sources. chemrxiv.org The polymerization of 1,6-anhydrosugar derivatives typically proceeds in a regio- and stereo-specific manner, yielding polymers with 1,6-α-glycosidic linkages. researchgate.net
The synthesis of polymers from renewable, bio-based monomers is a cornerstone of developing materials suitable for biomedical applications. nih.govnih.gov this compound, derived from lactose (B1674315), serves as a prime candidate for creating such biocompatible polymers. Through cationic ring-opening polymerization (cROP), derivatives of this compound can be transformed into stereoregular polysaccharides. researchgate.net For instance, the polymerization of a benzylated 1,6-anhydro-β-D-lactose monomer using a catalyst like phosphorus pentafluoride results in a (1→6)-α-D-lactopyranan. Subsequent removal of the benzyl (B1604629) protecting groups yields a water-soluble, branched polysaccharide.
These synthetic polysaccharides are of significant interest for biomedical applications due to their inherent biocompatibility. nih.gov Polymers based on natural sugars are often well-tolerated by biological systems. The resulting poly(1,6-lactose) can be chemically modified, such as through sulfation, to introduce specific biological activities. The ability to control the polymer structure, such as the degree of branching and functionalization, allows for the fine-tuning of its properties for applications like drug delivery scaffolds or tissue engineering matrices. scielo.org.mxmdpi.com The use of biocompatible catalysts, such as certain metal triflates, further enhances the green credentials and potential medical utility of these polymerization processes. researchgate.net
Table 1: Polymerization of 1,6-Anhydrosugar Derivatives
| Monomer | Polymerization Method | Key Catalyst/Initiator | Resulting Polymer | Potential Characteristic |
|---|---|---|---|---|
| Benzylated this compound | Cationic Ring-Opening Polymerization (cROP) | Phosphorus Pentafluoride (PF₅) | Poly(1,6-α-D-lactopyranan) | Biocompatible, Biodegradable |
| Generic 1,6-Anhydrosugar | Living Cationic ROP | Boron Trifluoride Etherate (BF₃·OEt₂) / Glycosyl Fluoride | Precision Polysaccharide (e.g., D-glucan) | Controlled Molecular Weight, Low Dispersity |
| Levoglucosan (B13493) Derivatives | Cationic Ring-Opening Polymerization (cROP) | Bismuth Triflate (Bi(OTf)₃) | Functional 1,6-α-linked Polysaccharide | Tunable Thermal Properties |
This table provides an overview of polymerization methods applied to 1,6-anhydrosugars to produce biocompatible and functional polymers.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds and hydrophobic forces, to form well-ordered, larger structures. nih.govnih.gov Polymers derived from this compound can be designed as amphiphilic macromolecules, which can spontaneously self-assemble in solution to form sophisticated architectures like micelles, nanofibers, or hydrogels. rsc.orgassemblingsugars.fr
This self-assembly is driven by the distinct regions within the polymer structure. For example, a polysaccharide backbone derived from this compound provides a hydrophilic segment due to its numerous hydroxyl groups. By chemically attaching hydrophobic side chains to this backbone, an amphiphilic copolymer is created. In an aqueous environment, the hydrophobic parts of these polymers will aggregate to minimize contact with water, while the hydrophilic sugar-based backbones remain exposed to the solvent. This process can lead to the formation of nanoscale fibrillar networks that entrap large amounts of water, forming a hydrogel. assemblingsugars.fr
Lactose-containing amphiphiles have been shown to form supramolecular hydrogels. researchgate.netresearchgate.net The specific stereochemistry and branching of the polysaccharide backbone, precisely controlled during the ring-opening polymerization of this compound, can influence the packing of these molecules and the resulting morphology of the self-assembled structures. These materials are being explored for applications in 3D cell culture and as matrices for the controlled release of therapeutic agents. nih.govassemblingsugars.fr
Polymeric Materials with Biocompatible Characteristics
Design of Biodegradable and Sustainable Materials
The development of biodegradable polymers from renewable resources is critical for environmental sustainability. core.ac.ukbeilstein-journals.org this compound, being derived from lactose (a by-product of the dairy industry), is a sustainable feedstock. researchgate.net Polymers synthesized from it are part of a class of materials designed to reduce reliance on fossil fuels and mitigate plastic pollution. plymouth.ac.uk
The biodegradability of these polymers is rooted in their chemical structure. Polysaccharides are broken down by microorganisms through the enzymatic hydrolysis of their glycosidic linkages. ktappi.kr The (1→6)-α-glycosidic bonds that form the backbone of polymers made from this compound are found in natural polysaccharides like dextran (B179266) and amylopectin (B1267705) and are susceptible to enzymatic cleavage. nih.govmdpi.com The biodegradation process typically involves enzymes that cleave the polymer chains into smaller oligomers and eventually monomers, which can then be metabolized by microorganisms. ktappi.kr
Furthermore, the ability to chemically recycle these polymers is an emerging area of interest. It has been shown that precision polysaccharides synthesized from 1,6-anhydrosugars can be efficiently depolymerized back to their monomer units using a catalyst at elevated temperatures, demonstrating a closed-loop life cycle. chemrxiv.orgnsf.gov This positions this compound-based polymers as not only biodegradable but also chemically recyclable, contributing to a circular materials economy.
Role as a Template for Metal Nanoparticle Formation (Chemical Aspects)
Carbohydrates, including polysaccharides and simple sugars, are widely used in the "green synthesis" of metal nanoparticles, acting as both reducing and capping agents. mdpi.commdpi.com The numerous hydroxyl (-OH) groups on the sugar rings play a crucial role in this process. scielo.org.mxnih.gov this compound, with its multiple free hydroxyl groups, can function as a molecular template or stabilizer in the formation of metal nanoparticles, such as those made of gold (Au) or silver (Ag).
The chemical mechanism involves two key functions of the hydroxyl groups:
Coordination and Reduction: The oxygen atoms of the hydroxyl groups can coordinate with metal ions (e.g., Au³⁺ or Ag⁺) in solution, holding them in close proximity. mdpi.comredalyc.org Under certain conditions, such as in an alkaline environment, the hydroxyl groups of carbohydrates can also act as reducing agents, converting the metal ions to their zero-valent metallic state (Au⁰ or Ag⁰), which then nucleate to form nanoparticles. nih.gov
Stabilization (Capping): Once the nanoparticles are formed, the polysaccharide or sugar molecules can adsorb onto their surface. scispace.comresearchgate.net The hydroxyl groups form a hydration layer around the nanoparticle, preventing them from aggregating and ensuring their stability in colloidal suspension. frontiersin.org This "capping" is essential for controlling the size and shape of the nanoparticles during synthesis. mdpi.com
Research has demonstrated the use of lactose and starch for creating gold and silver nanoparticles. researchgate.netresearchgate.net By polymerizing this compound into a well-defined polysaccharide, a multivalent scaffold is created that can effectively template the growth of nanoparticles, offering precise control over their final size and distribution. oulu.fi
Table 2: Role of Carbohydrate Functional Groups in Nanoparticle Synthesis
| Functional Group | Role | Chemical Interaction | Outcome |
|---|---|---|---|
| Hydroxyl (-OH) | Coordination Site | Lewis acid-base interaction with metal cations (e.g., Au³⁺) | Localizes metal ions for reduction |
| Hydroxyl (-OH) | Reducing Agent | Oxidation of -OH groups | Reduction of metal ions to metal atoms (e.g., Au⁰) |
| Hydroxyl (-OH) | Capping Agent | Adsorption/coordination to nanoparticle surface | Stabilization, prevention of aggregation |
| Polymer Backbone | Scaffold/Template | Multivalent presentation of functional groups | Control over nanoparticle size and morphology |
This table outlines the chemical functions of hydroxyl groups present in carbohydrates like this compound during the synthesis of metal nanoparticles.
Integration into Dynamic Covalent Chemistry Platforms
Dynamic covalent chemistry (DCC) utilizes reversible covalent reactions to create adaptable materials that can change their structure and properties in response to external stimuli. wur.nl One of the most prominent reactions in DCC for biomedical applications is the formation of boronic esters from the condensation of a boronic acid and a diol (a molecule with two hydroxyl groups). mdpi.comethz.ch This reaction is reversible, and the equilibrium can be shifted by changes in pH, temperature, or the presence of competing diols. acs.orgacs.org
This compound is a polyol, containing multiple vicinal diol (1,2-diol) and 1,3-diol moieties within its structure, making it an excellent component for DCC platforms. rsc.orgnih.gov Polymers derived from this compound can be cross-linked using difunctional or multifunctional boronic acids. The diol units on the polysaccharide chains react with the boronic acid groups to form a network of dynamic boronic ester cross-links.
This integration allows for the creation of "smart" materials, such as:
Self-Healing Hydrogels: If the material is cut or damaged, the reversible nature of the boronic ester bonds allows them to break and reform, enabling the material to repair itself upon re-contact. researchgate.net
Stimuli-Responsive Systems: The stability of boronic esters is pH-dependent. At low pH, the esters tend to hydrolyze, breaking the cross-links and dissolving the network. acs.org This property can be used to design drug delivery systems that release their payload in the acidic environment of a tumor or within a specific cellular compartment. rsc.org
Injectable and Moldable Materials: The dynamic nature of the cross-links gives the material shear-thinning and self-healing properties, allowing it to be injected through a syringe and then quickly reform into a stable gel at the target site. ethz.ch
The defined structure of polymers from this compound provides a precise spatial arrangement of diol units, offering a high degree of control over the cross-linking density and, consequently, the mechanical properties and responsiveness of the final material. chemrxiv.org
Advanced Analytical Methodologies for Research Applications of 1,6 Anhydrolactose
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of carbohydrates like 1,6-Anhydrolactose (B1229943), excelling in the precise separation and quantification of components within a mixture. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the concentration of this compound. chemsynlab.com The method's robustness and reliability make it indispensable for quality control and research applications. waters.com HPLC systems can separate this compound from other structurally similar carbohydrates, such as its parent molecule lactose (B1674315), or by-products from its synthesis like lactulose, galactose, and glucose. chemsynlab.com
The separation is typically achieved on columns designed for polar compounds. The quantification relies on creating a calibration curve by plotting the instrument's response against a series of standards with known concentrations. fao.org The concentration of this compound in an unknown sample is then determined by comparing its response to the calibration curve. fao.org For compounds like anhydro sugars that may lack a strong UV chromophore, derivatization to introduce a UV-absorbing group or the use of detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) is common. nih.govakjournals.com
Table 1: Illustrative HPLC Method Parameters for Carbohydrate Analysis
| Parameter | Condition | Purpose |
| Column | Amino-propyl or HILIC column | Provides retention and separation of polar analytes like carbohydrates. |
| Mobile Phase | Acetonitrile (B52724)/Water gradient | Elutes compounds based on polarity; high acetonitrile concentration for retaining polar compounds. sielc.com |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | Universal detection for non-UV absorbing compounds. akjournals.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temperature | 30-40 °C | Influences retention times and peak shapes. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, but it requires a chemical modification step known as derivatization. sigmaaldrich.com Sugars are polar and non-volatile, which makes them unsuitable for direct GC analysis. restek.com Derivatization replaces the polar hydroxyl (-OH) groups with nonpolar groups, making the resulting derivative volatile and thermally stable. sigmaaldrich.com
Common derivatization methods include silylation, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach is acetylation, which can be combined with a reduction step to form alditol acetates, often yielding a single, stable derivative peak per sugar. restek.com Once derivatized, the compounds are separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns of the derivatives. sigmaaldrich.comgoogleapis.com
Table 2: Comparison of Derivatization Methods for GC-MS Analysis of Sugars
| Derivatization Method | Reagents | Advantages | Disadvantages |
| Silylation (TMS/TBDMS) | BSTFA, MTBSTFA | Common and effective for a wide range of compounds. restek.com | Derivatives can be sensitive to moisture; may produce multiple isomers leading to multiple peaks. sigmaaldrich.comrestek.com |
| Acetylation (Alditol Acetates) | Acetic Anhydride (B1165640), Sodium Borohydride | Often produces a single, stable derivative peak, simplifying chromatograms. restek.com | The process can be multi-step; multiple sugars may form the same derivative. restek.com |
| Oximation-Silylation/Acetylation | Hydroxylamine followed by silylating or acetylating agent | Reduces the number of isomers to two, improving separation. restek.com | Still results in two peaks which can complicate quantification. restek.com |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) has emerged as a powerful and effective method for carbohydrate analysis, offering high-resolution separations based on the charge-to-size ratio of analytes. acs.orglongdom.org Although most saccharides, including this compound, are neutral, they can be analyzed using CE under alkaline conditions (e.g., pH > 12). frontiersin.org At high pH, the hydroxyl groups of the carbohydrates deprotonate, imparting a negative charge and allowing them to be separated in an electric field. frontiersin.org This technique is capable of distinguishing between subtle molecular differences, such as positional isomers. longdom.orgresearchgate.net
The method is known for its high efficiency, minimal sample and reagent consumption, and full automation capabilities. longdom.org Detection can be achieved directly via UV absorbance at specific wavelengths (e.g., 270 nm) under alkaline conditions or after derivatization with a UV-absorbing or fluorescent tag for enhanced sensitivity. frontiersin.orgresearchgate.net
Table 3: Typical Capillary Zone Electrophoresis (CZE) Method for Sugar Analysis
| Parameter | Condition | Rationale |
| Capillary | Fused Silica (uncoated) | Standard for many CE applications, provides electroosmotic flow. acs.org |
| Background Electrolyte | 130 mM NaOH, pH 13.0 | Creates an alkaline environment to ionize neutral carbohydrates for separation. frontiersin.org |
| Separation Voltage | 10 kV | Drives the electrophoretic and electroosmotic flow for separation. frontiersin.org |
| Detection | Direct UV at 270 nm | Allows for detection of ionized sugars without derivatization. frontiersin.org |
| Injection | Hydrodynamic (Pressure) | Introduces a small, precise plug of the sample into the capillary. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for separating highly polar compounds like this compound. akjournals.comnestgrp.com HILIC employs a polar stationary phase (e.g., silica, diol, or amide-based) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, mixed with a small amount of aqueous buffer. mdpi.comphenomenex.blog
In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which causes the analytes to elute in order of increasing hydrophilicity. nestgrp.comphenomenex.blog This technique offers an alternative selectivity to reversed-phase chromatography and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. phenomenex.blog
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions, allowing for the unambiguous identification and sensitive quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent one of the most sensitive and specific methods for the analysis of this compound. chemsynlab.comgoogleapis.com This technique combines the powerful separation capabilities of liquid chromatography (often HPLC or HILIC) with the definitive detection and identification power of mass spectrometry. mdpi.com
After chromatographic separation, the analyte enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is converted into gas-phase ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only the m/z corresponding to the analyte of interest is monitored, providing excellent sensitivity and selectivity. nih.gov For even greater specificity, tandem mass spectrometry (MS/MS) can be used. In this mode, a specific parent ion is selected, fragmented, and a resulting fragment ion is monitored, a process known as selected reaction monitoring (SRM), which significantly reduces background noise and improves quantification accuracy. nih.govjfda-online.com
Table 4: Key Parameters in LC-MS/MS Method Development
| Parameter | Description | Significance |
| Chromatography | HILIC or Reversed-Phase C18 | Separates this compound from matrix components and isomers. mdpi.comnih.gov |
| Ionization Mode | ESI (Positive or Negative) | Generates charged ions from the analyte for MS analysis. mdpi.com |
| Parent Ion (m/z) | The mass-to-charge ratio of the intact ionized molecule. | Used for initial selection and identification in the mass spectrometer. |
| Fragment Ion (m/z) | The mass-to-charge ratio of a specific fragment after collision-induced dissociation. | Provides structural confirmation and high specificity for quantification in MS/MS. nih.gov |
| Linearity Range | The concentration range over which the instrument response is proportional to the analyte concentration. cuny.edu | Defines the working range of the quantitative method. fao.org |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. jfda-online.com | Determines the sensitivity of the method. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of unknown compounds, including this compound. nih.govmdpi.com This technique involves multiple stages of mass analysis, where a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. nationalmaglab.orgwikipedia.org The fragmentation pattern provides a molecular fingerprint that is crucial for determining the compound's structure. mdpi.comnih.gov
In the analysis of oligosaccharides like this compound, fragmentation is typically induced by collision-induced dissociation (CID). This process involves colliding the precursor ion with an inert gas, leading to the cleavage of chemical bonds. unt.edu The resulting product ions provide information about the sequence and linkage of the monosaccharide units.
Table 1: Common Fragment Ion Types in Oligosaccharide MS/MS
| Ion Type | Cleavage Type | Information Provided |
| B, C | Glycosidic | Mass of the non-reducing end sugar(s) |
| Y, Z | Glycosidic | Mass of the reducing end sugar(s) with the aglycon |
| A, X | Cross-ring | Linkage position within the monosaccharide ring |
This table is generated based on established principles of mass spectrometry of carbohydrates.
High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Complex Matrices
High-Resolution Accurate Mass Spectrometry (HRAM-MS) is a powerful technique for the analysis of this compound in complex samples, such as environmental or biological matrices. azolifesciences.comthermofisher.com HRAM-MS instruments, like Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision and accuracy. acs.org This capability allows for the determination of the elemental composition of a molecule from its exact mass, which is a significant advantage in identifying unknown compounds. nih.govmdpi.com
The primary benefit of HRAM-MS in the context of complex matrices is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. azolifesciences.comthermofisher.com For instance, in atmospheric aerosol samples, which can contain thousands of different organic compounds, the high resolving power of HRAM-MS can separate the signal of this compound from other interfering species. researchgate.netchromatographytoday.com This is particularly relevant as this compound is an isomer of other anhydrosugars like mannosan and galactosan, which are also used as biomass burning tracers. labmate-online.comthermofisher.com
While a specific data table for this compound using HRAM-MS was not found in the search results, research on biomass burning tracers frequently employs this technique for the accurate quantification of anhydrosugars. The high mass accuracy ensures confident identification, and the high resolution minimizes interferences, leading to more reliable quantitative data.
Spectroscopic Quantification Methods (e.g., UV-Vis for Derivatized Forms)
Direct quantification of underivatized carbohydrates like this compound using UV-Visible (UV-Vis) spectroscopy is generally not feasible due to the lack of a suitable chromophore in the molecule. researchgate.netnih.gov However, this limitation can be overcome by chemical derivatization, a process that introduces a UV-absorbing or fluorescent tag to the carbohydrate. researchgate.net This approach significantly enhances the sensitivity and selectivity of the analysis. researchgate.net
A common derivatization strategy for reducing sugars involves reductive amination with a chromophoric or fluorophoric label. Reagents such as p-aminobenzoic acid (PABA) or 1-naphthylamine (B1663977) can be used for this purpose. acs.org The derivatized carbohydrate can then be readily detected and quantified using a UV-Vis spectrophotometer. ijnrd.org
The quantification process relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. upi.eduubbcluj.ro A calibration curve is constructed by measuring the absorbance of a series of standard solutions of the derivatized analyte at a specific wavelength (λmax). cuny.edu The concentration of the derivatized this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. upi.edu
Table 2: Example of a Calibration Curve Data for UV-Vis Quantification
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.105 |
| 2.5 | 0.248 |
| 5.0 | 0.512 |
| 10.0 | 1.020 |
| 20.0 | 1.995 |
This is a hypothetical data table to illustrate the principle of a calibration curve for spectroscopic quantification.
Sample Preparation Techniques for Complex Research Matrices
The successful analysis of this compound from complex matrices, such as atmospheric aerosols, food products, or biological fluids, is highly dependent on the sample preparation method. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. pjoes.comnih.gov
For the analysis of anhydrosugars in atmospheric aerosols, a common approach involves collection of particulate matter on filters, followed by an extraction step. labmate-online.comcopernicus.org Ultrasonic extraction is frequently employed, using either water or a mixture of organic solvents like dichloromethane (B109758) and methanol. labmate-online.comcopernicus.org
Solid-phase extraction (SPE) is another widely used technique for the cleanup and preconcentration of this compound from aqueous samples. mdpi.com SPE cartridges packed with a suitable sorbent can selectively retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. Other techniques such as liquid-liquid extraction and supercritical fluid extraction have also been applied for the extraction of organic compounds from various environmental samples. pjoes.commdpi.com
Table 3: Overview of Sample Preparation Techniques for this compound
| Technique | Principle | Application | Advantages | Disadvantages |
| Ultrasonic Extraction | Use of high-frequency sound waves to enhance solvent extraction | Extraction from solid samples (e.g., aerosol filters) | Simple, fast | Can be non-selective |
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid phase | Cleanup and concentration of aqueous samples | High selectivity, good concentration factor | Can be costly, requires method development |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases | Extraction from aqueous samples | Simple, inexpensive | Can be labor-intensive, uses large solvent volumes |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent | Extraction from solid matrices | Fast, uses less organic solvent, tunable selectivity | Requires specialized equipment |
This table summarizes various sample preparation techniques applicable to the analysis of this compound.
Future Research Directions and Emerging Trends for 1,6 Anhydrolactose
Development of Highly Efficient and Sustainable Synthetic Routes
The current methods for synthesizing 1,6-Anhydrolactose (B1229943) often involve multiple steps and the use of harsh chemical reagents and organic solvents, making the process complex and costly. researchgate.net Future research is geared towards creating more streamlined and environmentally friendly synthetic pathways.
Future synthetic strategies will likely focus on:
Catalyst Development: Designing novel catalysts that are highly selective, reusable, and operate under mild conditions. rsc.orgresearchgate.net
Alternative Solvents: Increased use of green solvents like water or ionic liquids to reduce environmental impact. dokumen.pub
Process Intensification: Combining multiple synthetic steps into a single, more efficient process. researchgate.net
Exploration of Novel Chemical Transformations and Reactivity
The rigid, bicyclic structure of this compound, a result of the anhydro bridge, imparts unique reactivity that researchers are keen to explore further. nih.gov Future work will delve into novel chemical transformations to create a wider range of derivatives with tailored properties.
Key areas of exploration include the regioselective modification of its hydroxyl groups to build complex oligosaccharide structures. molaid.com This allows for the synthesis of carbohydrate sequences found on cell surfaces, which are important for biological recognition processes. molaid.com Another area of interest is the ring-opening of the anhydro sugar. For example, treatment with bis(trimethylsilyl) sulfide (B99878) can lead to the formation of α-glycosyl thiols, which are valuable intermediates in carbohydrate chemistry. researchgate.net
Emerging research is also focused on using this compound as a monomer for polymerization. The synthesis of a benzylated 1,6-anhydro lactose (B1674315) monomer has been reported, opening the door to the creation of new carbohydrate-based polymers with unique architectures and properties. researchgate.net
Advanced Computational Modeling for Predictive Understanding
Computational modeling is becoming an indispensable tool in chemical research, offering insights that are often difficult to obtain through experiments alone. researchgate.netnih.gov For this compound, computational methods are being used to understand its conformational behavior in different solvents. nih.gov Molecular mechanics calculations and NMR spectroscopy have shown that the conformation of the 1,6-anhydroglucopyranoid ring can change depending on the solvent environment. nih.gov
Future computational studies will likely employ more advanced techniques, such as multiconfigurational methods, to predict a wider range of properties with greater accuracy. rsc.org These models can help in:
Predicting Reactivity: Simulating reaction pathways to identify the most likely products and optimize reaction conditions.
Understanding Conformation: Modeling how the molecule flexes and changes shape, which is crucial for its interaction with other molecules and its performance in materials. nih.gov
Designing New Molecules: Computationally screening potential derivatives of this compound for desired properties before they are synthesized in the lab. rsc.org
| Computational Technique | Application | Potential Insights |
|---|---|---|
| Molecular Mechanics | Studying the conformation of this compound and its derivatives in solution. nih.gov | Understanding how the molecule's shape is influenced by its environment. |
| Quantum Mechanics (e.g., DFT) | Investigating electronic structure and predicting reactivity. | Elucidating reaction mechanisms and designing new chemical transformations. |
| Molecular Dynamics Simulations | Simulating the behavior of this compound-based polymers and materials over time. | Predicting material properties like strength, flexibility, and permeability. |
Innovative Applications in Specialized Material Science and Chemical Biology Tools
The unique structural and chemical properties of this compound make it a promising candidate for a variety of advanced applications. chemsynlab.com In material science, there is growing interest in using it as a building block for new, sustainable materials. fastercapital.comasme.org Its carbohydrate backbone offers the potential for creating biodegradable polymers, which could provide an eco-friendly alternative to traditional plastics. asme.org The ability to form polymers with well-defined structures could lead to materials with specific optical or mechanical properties. idquantique.com
In the realm of chemical biology, this compound and its derivatives are being developed as tools to study biological processes. thesciencein.orgtaylorfrancis.comtu-dresden.de By attaching fluorescent tags or other reporter groups, these molecules can be used to probe carbohydrate-protein interactions or to visualize specific cellular structures. The synthesis of oligosaccharides containing this compound provides access to complex structures that can be used to understand the role of carbohydrates in cell signaling and disease. molaid.com
Future applications may include:
Q & A
Q. How can researchers critically evaluate conflicting literature on this compound applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity. Scrutinize methods for enzyme source consistency, solvent purity, and statistical rigor. Use tools like the Cochrane Risk of Bias Tool for experimental studies. Highlight unresolved questions (e.g., metabolic fate in vivo) as future research directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
